molecular formula C13H21N3O4S B13288413 N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide

N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B13288413
M. Wt: 315.39 g/mol
InChI Key: HWDZCCHUZCPUFJ-UHFFFAOYSA-N
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Description

N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes an amino group, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Amino Group: This can be achieved through the reaction of a suitable precursor with ammonia or an amine under controlled conditions.

    Introduction of the Nitro Group: Nitration reactions are commonly used, involving the reaction of the precursor with nitric acid or a nitrating agent.

    Sulfonamide Formation: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various sulfonamide derivatives.

Scientific Research Applications

N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its functional groups.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the nitro and sulfonamide groups can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Amino-2,4-dimethylpentan-2-yl)methanesulfonamide
  • N-(1-Amino-2,4-dimethylpentan-2-yl)-3-methanesulfonylpropanamide

Uniqueness

N-(1-Amino-2,4-dimethylpentan-2-yl)-2-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H21N3O4S

Molecular Weight

315.39 g/mol

IUPAC Name

N-(1-amino-2,4-dimethylpentan-2-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H21N3O4S/c1-10(2)8-13(3,9-14)15-21(19,20)12-7-5-4-6-11(12)16(17)18/h4-7,10,15H,8-9,14H2,1-3H3

InChI Key

HWDZCCHUZCPUFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CN)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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